molecular formula C11H11N B161893 2,3-Dimethylquinoline CAS No. 1721-89-7

2,3-Dimethylquinoline

Cat. No.: B161893
CAS No.: 1721-89-7
M. Wt: 157.21 g/mol
InChI Key: FBOFHVFMPNNIKN-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the quinoline ring. This compound is known for its unique chemical properties and has found applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoline can be achieved through several methods. One common approach involves the reaction of aniline with propanol over modified USY zeolite catalysts. This method provides a high yield of quinolines, including this compound, with a conversion rate of 96.4% and a selectivity of 60.1% . Another method involves the one-pot synthesis using ketones and aldehydes, which is advantageous due to the use of inexpensive and readily available reagents .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high efficiency and yield. The use of zeolite catalysts, such as ZnCl₂/Ni-USY, is common in industrial settings due to their ability to provide high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or arylated quinoline derivatives.

Scientific Research Applications

2,3-Dimethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to antiproliferative effects, making these compounds potential candidates for anticancer therapy.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl groups at the 2nd and 3rd positions.

    2-Methylquinoline: A derivative with a single methyl group at the 2nd position.

    3-Methylquinoline: A derivative with a single methyl group at the 3rd position.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position.

Uniqueness: 2,3-Dimethylquinoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electronic distribution, making it more or less reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFHVFMPNNIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169207
Record name 2,3-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-89-7
Record name 2,3-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3-Dimethylquinoline react with ozone compared to other substituted quinolines?

A1: Research indicates that the ozonolysis of this compound primarily involves an attack on the benzene ring, similar to quinoline and other dimethylquinoline derivatives. This leads to the formation of a 5,6-7,8-diozonide intermediate. [] Interestingly, a minor reaction pathway involves ozone attack on the pyridine ring at the 3,4-bond, yielding dimethylglyoxal as a product. This side reaction highlights the subtle influence of methyl substituents on the reactivity of the quinoline ring system. []

Q2: What are the potential applications of this compound derivatives in agriculture?

A2: Studies have explored the synthesis and biological evaluation of various this compound derivatives, particularly their fungicidal properties. [] Preliminary results indicate that some of these derivatives exhibit promising antifungal activity against plant pathogens like Rice Blast and Wheat Powdery Mildew. [] This suggests their potential use in developing new agricultural fungicides.

Q3: What is the significance of understanding the structure-activity relationship (SAR) of this compound derivatives?

A3: Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. By systematically modifying the structure and evaluating the resulting changes in activity, researchers can identify key structural features responsible for desired effects like antifungal potency and selectivity. [] This knowledge can then guide the design of more effective and targeted compounds.

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